molecular formula C14H18N6OS B6962490 N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B6962490
M. Wt: 318.40 g/mol
InChI Key: LIMNPACSOBXFHC-UHFFFAOYSA-N
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Description

N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a thiadiazole ring, a pyrazine ring, and a piperidine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-10-12(22-19-18-10)8-17-14(21)11-2-6-20(7-3-11)13-9-15-4-5-16-13/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMNPACSOBXFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrazine derivative reacts with the thiadiazole intermediate.

    Formation of the Piperidine Ring: The piperidine ring is formed via a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the piperidine derivative with the thiadiazole-pyrazine intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. Studies have shown that thiadiazole derivatives can exhibit significant biological activity, making this compound a candidate for further pharmacological evaluation .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections or cancer .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Pyrazine Derivatives: Compounds with a pyrazine ring are known for their diverse biological activities, including anti-inflammatory and antitumor effects.

    Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties, including analgesic and antipsychotic effects.

Uniqueness

N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry.

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